(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 6-methoxy group, an imino-linked 4-sulfonylbenzoyl moiety, and a 2,6-dimethylmorpholino ring (Fig. 1). The Z-configuration of the imino group dictates its stereochemical orientation, which may influence biological activity and molecular interactions .
Properties
IUPAC Name |
methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S2/c1-15-12-26(13-16(2)34-15)36(30,31)19-8-5-17(6-9-19)23(29)25-24-27(14-22(28)33-4)20-10-7-18(32-3)11-21(20)35-24/h5-11,15-16H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHVYCLLBUOBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups, including morpholino sulfonamides and benzothiazole moieties, which are known to impart diverse biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with an approximate molecular weight of 421.49 g/mol. The compound exhibits stereochemistry due to the presence of double bonds and chiral centers, which can influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The morpholino sulfonamide and benzoyl groups are introduced via nucleophilic substitution reactions.
- Final Acetate Formation : The final step involves the esterification of the hydroxyl group to form the acetate derivative.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including those similar to this compound, exhibit broad-spectrum antimicrobial properties. For instance, studies have shown significant antifungal activity against various phytopathogenic fungi with IC50 values ranging from 15.55 to 62.62 μg/mL for structurally related compounds .
| Compound | Target Organism | IC50 (μg/mL) |
|---|---|---|
| Compound 6a | B. cinerea | 62.62 |
| Compound 6c | B. cinerea | 61.20 |
| Compound 6h | F. graminearum | 23.39 |
| Compound 6l | F. solani | 15.55 |
Anticancer Activity
The thiazole moiety in this compound has been linked to anticancer properties through mechanisms that may involve the inhibition of key cellular pathways in cancer cell proliferation and survival. For example, compounds with similar structures have shown effectiveness in inhibiting tumor growth in various cancer models.
The proposed mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Interference with Cellular Signaling Pathways : Similar compounds have been shown to disrupt signaling pathways involved in cell cycle regulation and apoptosis.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of benzothiazole derivatives against eight different phytopathogenic fungi, demonstrating that certain structural modifications can enhance activity significantly .
- Anticancer Research : Investigations into related compounds have highlighted their potential as inhibitors of amyloid beta peptide interactions implicated in Alzheimer's disease, showcasing their versatility beyond traditional antimicrobial applications .
- Neuroprotective Properties : Some derivatives have been tested for neuroprotective effects in ischemia/reperfusion injury models, indicating a broader therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazole Derivatives
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()
- Structure: Features a benzo[d]thiazole linked to an indole group via a cyanoacetate side chain.
- The 6-methoxy substituent in the target compound may increase electron density compared to unsubstituted benzothiazoles.
- Synthesis : Both compounds are synthesized via nucleophilic substitution, but the target employs a sulfonylation step absent in .
Thiazole Derivatives ()
- Example : Thiazoles (11a–c) with aryl/acetyl substituents.
- Activity : Demonstrated analgesic properties, suggesting benzothiazole-thiazole hybrids may have pharmacological relevance.
- Contrast: The target compound’s morpholino-sulfonyl group introduces a bulkier, more polar moiety compared to simpler acetyl/aryl groups, possibly modulating metabolic stability .
Sulfonyl-Containing Compounds
Metsulfuron Methyl ()
- Structure : A sulfonylurea herbicide with a triazine ring and methyl ester.
- Key Differences: The target compound lacks the triazine ring but shares the sulfonyl group, which in metsulfuron methyl is critical for herbicidal activity. The morpholino group in the target compound may reduce phytotoxicity compared to metsulfuron’s triazine moiety.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Stereochemical Impact: The Z-configuration of the target compound’s imino group warrants further study to assess its influence on bioactivity, drawing parallels to Pasteur’s chirality principles .
- Synthetic Challenges: The morpholino-sulfonyl group’s steric bulk may complicate synthesis compared to simpler sulfonamides .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[d]thiazole core in this compound?
- Methodological Answer : The benzo[d]thiazole moiety can be synthesized via condensation reactions between substituted thioamides and α-halo carbonyl compounds. For example, ethyl bromocyanoacetate has been used to react with benzothiazole derivatives under reflux in acetone, yielding functionalized thiazole intermediates . Optimization of reaction time (e.g., 5–8 hours) and solvent choice (e.g., acetone or ethanol-water mixtures) is critical for high yields.
Q. How can the imine (Schiff base) linkage in this compound be characterized to confirm its (Z)-configuration?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, can identify spatial proximity between protons on the imine and adjacent substituents to confirm stereochemistry. Infrared (IR) spectroscopy can also detect the C=N stretching vibration (~1600–1650 cm⁻¹). X-ray crystallography is definitive but requires high-quality single crystals .
Q. What analytical techniques are suitable for purity assessment during synthesis?
- Methodological Answer :
- HPLC-MS : Detects impurities and confirms molecular weight.
- Elemental Analysis : Validates C, H, N, S, and O content within ±0.4% theoretical values .
- Melting Point Analysis : Sharp melting points (e.g., 138°C for analogous compounds) indicate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for the sulfonylation step involving the 2,6-dimethylmorpholino group?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems allow precise control of reaction parameters (e.g., residence time, mixing efficiency) and reduce side reactions during sulfonylation . Statistical modeling (e.g., response surface methodology) can identify optimal conditions .
Q. What strategies mitigate competing side reactions during imine formation?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy or sulfonyl groups) to prevent undesired nucleophilic attacks .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance imine stability and selectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity and reduce hydrolysis .
Q. How can the electronic effects of the 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl group influence the compound’s reactivity?
- Methodological Answer : Computational chemistry tools (e.g., DFT calculations) model electron density distribution to predict sites susceptible to electrophilic or nucleophilic attacks. Experimental validation via Hammett plots using substituents with varying σ values can quantify electronic effects .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported yields for analogous benzo[d]thiazole syntheses?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert atmosphere conditions.
- Byproduct Analysis : Use LC-MS or GC-MS to identify unaccounted intermediates (e.g., hydrolyzed esters or oxidized thiols) .
- Cross-Validation : Compare results with alternative routes, such as microwave-assisted synthesis, which often improves yield and reduces side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
